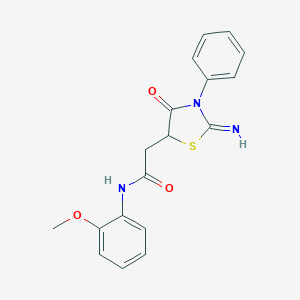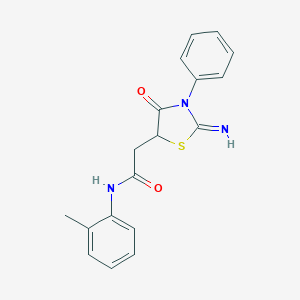
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. It has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the major advantages of using 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple biological effects. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential areas of investigation is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Furthermore, the exploration of its potential use in combination therapy with other anticancer drugs could also be an interesting avenue of investigation.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown promising therapeutic potential in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and explore its potential use in various disease conditions.
合成方法
The synthesis of 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The first step involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-(1-oxo-3-phenylpropyl)ethanone. This intermediate product is then reacted with methyl 4-methylbenzoate in the presence of sodium ethoxide to form the desired compound.
科学研究应用
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
属性
分子式 |
C20H18N2O6 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18N2O6/c1-12-6-8-13(9-7-12)18(24)16-17(21(10-11-23)20(26)19(16)25)14-4-2-3-5-15(14)22(27)28/h2-9,17,23-24H,10-11H2,1H3/b18-16+ |
InChI 键 |
PCYQGPKOWASAGK-FBMGVBCBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)




![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)